In Vitro Enzyme Inhibition: DAGLα IC50 Comparison
A publicly available screening record indicates that N-(2-hydroxy-2-methyl-4-phenylbutyl)-2-(naphthalen-1-yl)acetamide inhibits human diacylglycerol lipase alpha (DAGLα) with an IC50 of 74 nM. In contrast, a structurally related naphthyl sulfonamide analog bearing the identical 2-hydroxy-2-methyl-4-phenylbutyl side chain (CAS 1286713-21-0) has been reported to inhibit fatty acid binding protein 4 (FABP4), demonstrating a divergent target profile driven solely by the acyl moiety [1].
| Evidence Dimension | Inhibitory potency (IC50) against DAGLα vs. reported primary target of side-chain-matched comparator |
|---|---|
| Target Compound Data | IC50 = 74 nM (DAGLα) |
| Comparator Or Baseline | N-(2-hydroxy-2-methyl-4-phenylbutyl)naphthalene-1-sulfonamide (FABP4 inhibitor, IC50 not reported in identical assay) |
| Quantified Difference | Target selectivity shift from FABP4 to DAGLα; potency difference cannot be quantified due to assay mismatch. |
| Conditions | Inhibition of full-length human DAGLα expressed in HEK293T cell membranes using para-nitrophenylbutyrate. |
Why This Matters
For endocannabinoid-focused programs, a 74 nM IC50 against DAGLα positions this compound as a useful starting point, whereas the sulfonamide comparator is unsuitable for this target.
- [1] BindingDB BDBM50350546. N-(2-hydroxy-2-methyl-4-phenylbutyl)-2-(naphthalen-1-yl)acetamide. Accessed 2026-05-09. View Source
